3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile
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Overview
Description
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a pyrazole ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry, materials science, or other fields. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: This compound shares the pyrazole ring and acrylonitrile moiety but differs in the presence of an oxo group instead of the dimethylamino group.
N-(4-cyano-1-phenyl-1H-pyrazol-1-yl) derivatives: These compounds have a similar pyrazole ring structure but with different substituents, such as a cyano group.
Uniqueness
Its structure allows for versatile reactivity and the possibility of forming a wide range of derivatives .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-5-9(2)15(13-8)11(16)10(6-12)7-14(3)4/h5,7H,1-4H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHNHHQFATQRA-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=CN(C)C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=C/N(C)C)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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